molecular formula C11H18Cl2N4O2 B1435408 N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride CAS No. 2108704-91-0

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

Cat. No.: B1435408
CAS No.: 2108704-91-0
M. Wt: 309.19 g/mol
InChI Key: RTLKVYFBACSEAU-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is a chemical compound supplied as a high-purity solid for research applications. The compound is identified by CAS Number 1442095-22-8 and has a molecular formula of C11H18Cl2N4O2, corresponding to a molecular weight of approximately 309.19 g/mol . Its structure features both a pyrimidine ring and a morpholine ring, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a key synthetic intermediate or precursor for developing novel active molecules . It is typically characterized by its SMILES notation: CC(=O)NCC1=CN=CN=C1C1CNCCO1.Cl.Cl . For this product, a purity of 95% is available . Proper handling and storage are essential for maintaining stability; it is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKVYFBACSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core with Morpholine Substituent

The core structure involves the formation of a substituted pyrimidine ring bearing a morpholine group at the 2-position and a methyl linkage at the 5-position. The general approach includes:

  • Preparation of 4-Morpholin-2-ylpyrimidine-5-carbaldehyde or derivatives via nucleophilic substitution or cyclization reactions, often starting from commercially available pyrimidine derivatives such as 2,4-dichloropyrimidine or related halogenated pyrimidines.

  • Key Reaction Step: Nucleophilic substitution of halogenated pyrimidines with morpholine under reflux conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO), in the presence of bases such as potassium carbonate or sodium hydride.

Formation of the Acetamide Moiety

The acetamide linkage is introduced through acylation of an amino or hydroxymethyl intermediate:

  • Starting Material: An amino-pyrimidine derivative or hydroxymethyl-pyrimidine precursor.

  • Reaction Conditions:

    • React the amino group with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine.
    • The reaction is typically performed at low temperatures (0°C) to control the reaction rate and avoid side reactions.
  • Representative Reaction:

Amino-pyrimidine derivative + Acetic anhydride → Acetamide derivative
  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Temperature: Usually maintained at 0°C during acylation, then allowed to warm to room temperature.

Introduction of the Morpholine Group

  • The morpholine ring is incorporated either by nucleophilic substitution or by coupling reactions with the pyrimidine core:

    • Method: Reacting a halogenated pyrimidine intermediate with morpholine in the presence of a base (e.g., potassium carbonate) at elevated temperatures (around 80°C).

    • Alternative: Using a pre-synthesized morpholine-containing precursor that reacts with the pyrimidine derivative under similar conditions.

Formation of the Final Compound: N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide

  • Coupling Step:

    • The pyrimidine derivative bearing the morpholine group is coupled with an acetamide precursor via nucleophilic substitution or amidation, often facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC).
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or DMSO.
    • Catalyst: Often no catalyst, but sometimes a base like triethylamine is used.
    • Temperature: Typically 60–80°C.
    • Duration: 4–12 hours depending on reactivity.

Salt Formation: Dihydrochloride

  • The final step involves converting the free base into its dihydrochloride salt:

    • Method: Dissolving the compound in a minimal amount of anhydrous solvent (e.g., ethanol or methanol), then bubbling dry hydrogen chloride gas or adding hydrochloric acid solution to precipitate the dihydrochloride salt.

    • Conditions: Usually performed at room temperature with stirring until complete salt formation.

Summary of Key Reaction Conditions and Reagents

Step Reaction Reagents Solvent Temperature Duration Notes
1 Pyrimidine core synthesis Halogenated pyrimidine + Morpholine DMF/DMSO Reflux (~80°C) 4–8 hours Nucleophilic substitution
2 Acetamide formation Amino-pyrimidine + Acetic anhydride DCM/THF 0°C to RT 1–4 hours Acylation
3 Morpholine incorporation Halogenated pyrimidine + Morpholine DMSO/K2CO3 80°C 4–12 hours Nucleophilic substitution
4 Coupling to form final compound Pyrimidine-morpholine derivative + Acetamide precursor DMF 60–80°C 4–12 hours Amidation/coupling
5 Salt formation Free base + HCl Ethanol/methanol RT Several hours Precipitation

Table 1: Summary of Reaction Conditions for Key Steps

Step Starting Material Reagents Solvent Temperature Time Yield References
1 Halogenated pyrimidine Morpholine DMF Reflux (~80°C) 4–8 hrs Variable
2 Amino-pyrimidine Acetic anhydride DCM 0°C to RT 1–4 hrs High
3 Halogenated pyrimidine Morpholine DMSO/K2CO3 80°C 4–12 hrs Moderate
4 Pyrimidine-morpholine Acetamide precursor DMF 60–80°C 4–12 hrs Variable
5 Final free base HCl Ethanol RT Several hrs Quantitative

Note: Exact yields depend on specific substrate purity and reaction optimization.

Chemical Reactions Analysis

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Physical Properties

The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for various aqueous applications .

Biological Applications

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride exhibits significant biological activity, particularly as an inhibitor of enzymes or receptors involved in cellular signaling pathways. Its potential therapeutic applications include:

Anticancer Research

Compounds with similar structures have been explored for their anticancer properties. This compound may inhibit specific pathways that promote tumor growth .

Antimicrobial Activity

The structural characteristics suggest potential antibacterial properties, similar to other acetamide derivatives known for their efficacy against bacterial infections .

Neurological Studies

Research indicates that morpholine derivatives can interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assays : To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular Assays : To evaluate its effects on cell viability and proliferation.
  • In Vivo Studies : To assess therapeutic efficacy in animal models .

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biological pathways by binding to specific receptors or enzymes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Acetamide Motifs

(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Structure : Features a dihydropyrimidine-thioether group and dichlorophenylacetamide.
  • Properties: Melting point: 230°C (indicative of high crystallinity) . Solubility: Likely lower than the target compound due to the lipophilic dichlorophenyl group. Bioactivity: Not explicitly stated, but the thioether group may influence redox activity or metabolic stability.
(b) (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
  • Structure: Contains an indolinone-isoxazole hybrid linked to a pyridinylacetamide.
  • Bioactivity : Reported with a numerical value of 5.797 (likely an IC₅₀ or binding affinity measurement) .
  • Key differences: The isoxazole and indolinone groups introduce planar rigidity, which may enhance target binding but reduce solubility. The target compound’s morpholine-pyrimidine system offers greater conformational flexibility and polarity, favoring solubility and kinase active-site penetration .
(c) Cimetidine Carboxamide Dihydrochloride (Free Base)
  • Structure : Contains an imidazole-thioether backbone and acetamide group.
  • Therapeutic relevance : Cimetidine is a histamine H₂ antagonist; its carboxamide derivative may modulate receptor selectivity.
  • GPCR targets) .

Biological Activity

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is a chemical compound with the molecular formula C11H16N4O2HClC_{11}H_{16}N_{4}O\cdot 2HCl. This compound features a morpholine ring and a pyrimidine moiety, which contribute to its potential biological activity. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C11H16N4O2HClC_{11}H_{16}N_{4}O\cdot 2HCl
  • Molecular Weight : 309.19 g/mol
  • Chemical Structure : The compound consists of a morpholine ring substituted at the 2-position with a pyrimidine moiety at the 5-position and an acetamide functional group.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
2,4-PyrimidinediamineStructureKnown for its role as an anticancer agent
N-[3-(2-Chloro-pyrimidinyl)]acetamideStructureExhibits antibacterial properties
5-Fluoro-pyrimidine derivativesStructureUsed in nucleoside analogs for antiviral therapy

The unique combination of morpholine and pyrimidine in this compound may confer distinct pharmacological properties not present in other similar compounds .

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The exact biological mechanisms are still under investigation; however, its structural attributes suggest potential therapeutic applications in various diseases.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have shown that compounds with similar structures exhibit significant inhibitory effects on various receptors. For instance, one study highlighted a compound with high σ1 receptor affinity (Ki=42 nM), demonstrating selective inhibition over σ2 receptors . This suggests that this compound could similarly target specific receptors.
  • Therapeutic Potential : The compound's structural characteristics indicate potential applications in treating conditions such as cancer and neurological disorders. Research into related compounds has shown promising results in terms of antitumor activity and neuroprotective effects.
  • Interaction Studies : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve molecular docking simulations and binding affinity assessments to predict how the compound interacts with specific proteins.

Table 2: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionPotential inhibitor of key enzymes involved in signaling pathways
Receptor BindingPossible selective binding to σ1 receptors
Antitumor ActivitySimilar compounds have shown efficacy against cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and acetylation is typical for analogous pyrimidine-acetamide derivatives. For example, coupling morpholine-containing pyrimidine intermediates with chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target scaffold. Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometry to improve yields. Post-synthesis purification via recrystallization or column chromatography is critical .
  • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing to structurally related compounds (e.g., pyrimidine protons at δ 8.0–9.0 ppm; acetamide carbonyl at ~170 ppm in 13C NMR). Use DEPT experiments to distinguish CH, CH₂, and CH₃ groups .
  • Mass Spectrometry : High-resolution MS (HRMS-TOF) confirms molecular ion ([M+H]⁺) and isotopic patterns. For dihydrochloride salts, observe [M+2H-Cl]⁺ adducts .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Reactant of Route 2
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

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